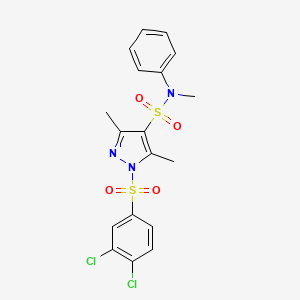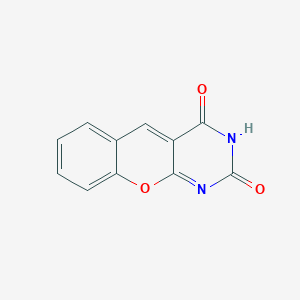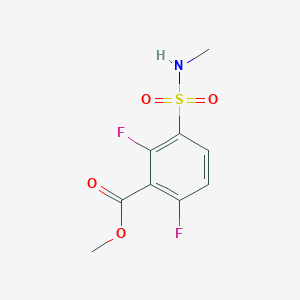
ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound characterized by its pyrazole core and various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of ethyl acetoacetate with hydrazine and a phenyl-substituted diketone under acidic conditions. The resulting intermediate is then further reacted with ethyl chloroacetate to introduce the ethyl ester group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its ability to interact with various biomolecules makes it valuable in studying enzyme activities and receptor-ligand interactions.
Medicine: In medicine, ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate may be explored for its therapeutic properties
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to specific sites on target proteins and modulating their activity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors involved in signal transduction pathways.
類似化合物との比較
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-1-yl)acetate
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate
Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)acetate
Uniqueness: Ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate stands out due to its unique structural features, such as the presence of the amino and oxo groups on the butanoate chain. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-18(24)11-10-17(23)20-12-13-22-15(3)19(14(2)21-22)16-8-6-5-7-9-16/h5-9H,4,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKETXPKRUGSACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide](/img/structure/B2689479.png)
![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)
![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)


![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)

